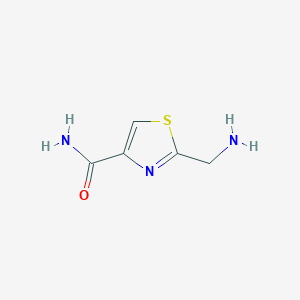

2-(Aminomethyl)thiazole-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

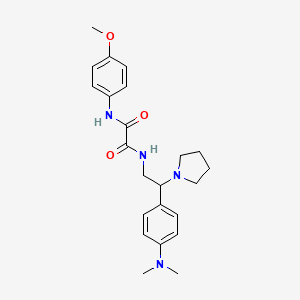

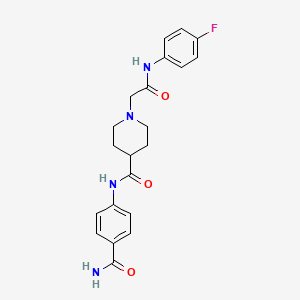

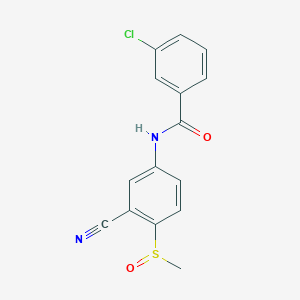

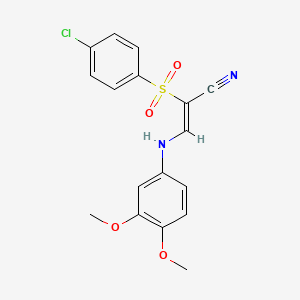

The synthesis of 2-(Aminomethyl)thiazole-4-carboxamide involves several steps. Researchers have designed and synthesized novel analogues based on the structure of cemadotin , a linear penta-peptide that inhibits cell proliferation by suppressing microtubules. The structures of these compounds have been characterized using techniques such as 1H-NMR , 13C-NMR , and high-resolution mass spectrometry (HR-MS) .

Aplicaciones Científicas De Investigación

Antimicrobial Properties

Thiazole derivatives, including 2-(Aminomethyl)thiazole-4-carboxamide, have been investigated for their antimicrobial activity. These compounds exhibit potential as antibacterial, antifungal, and antiviral agents. For instance, sulfathiazole is an antimicrobial drug containing a thiazole ring . Researchers continue to explore novel thiazole derivatives for combating infectious diseases.

Anticancer Potential

Thiazoles have also shown promise in cancer research. Tiazofurin , an antineoplastic drug, contains a thiazole ring. Scientists have synthesized various 2-amino-thiazole-4-carboxamides inspired by the structure of cemadotin , aiming to discover new anticancer agents . These compounds may interfere with tumor cell proliferation and survival pathways.

Other Applications

Thiazoles have diverse applications, including their use as dyes, chemical reaction accelerators, and sulfur drugs. Researchers continue to explore novel derivatives for various purposes.

Mecanismo De Acción

Target of Action

The primary target of 2-(Aminomethyl)thiazole-4-carboxamide is tubulin , a protein that forms the microtubules of the cellular cytoskeleton . Tubulin-binding agents (TBAs) have been shown to be successful anti-cancer compounds .

Mode of Action

2-(Aminomethyl)thiazole-4-carboxamide binds to tubulin and subsequently inhibits its polymerization . This interaction is facilitated by the urea group’s H-bond interaction with Asp 179 and the amide group’s H-bond interaction with Tyr 224 .

Biochemical Pathways

The compound affects the microtubule dynamics within the cell by binding to tubulin and inhibiting its polymerization . This disruption of microtubule dynamics can lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells .

Result of Action

The compound exhibits anti-proliferative activities, particularly against cancer cells . For instance, it has shown antitumor activity with IC50 values of 0.47 and 1.1 μM in MCF7 (breast cancer) and NCI-H1650 (lung cancer) cells, respectively .

Propiedades

IUPAC Name |

2-(aminomethyl)-1,3-thiazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3OS/c6-1-4-8-3(2-10-4)5(7)9/h2H,1,6H2,(H2,7,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXKQIPWHZSQXLJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)CN)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Aminomethyl)thiazole-4-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(quinoxalin-2-yl)methanone](/img/structure/B2490515.png)

![5-(4-bromo-2-fluorobenzyl)-2-(4-fluorophenyl)-3-(hydroxymethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2490517.png)

![2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2490521.png)

![2-(2-(Diethylamino)ethyl)-1-(4-methoxyphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2490522.png)

![(E)-4-(Dimethylamino)-N-[3-(5-fluoro-1-methylbenzimidazol-2-yl)propyl]but-2-enamide](/img/structure/B2490532.png)

![4-chloro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2490538.png)